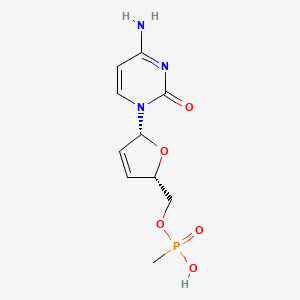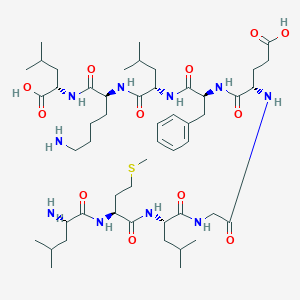
Unii-wqr5VS4yip
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Unique Ingredient Identifier (UNII) code “WQR5VS4YIP” is a specific substance or ingredient assigned by the Food and Drug Administration (FDA). The UNII code is a unique alphanumeric code that ensures the precise identification of substances based on scientific identity characteristics .
Métodos De Preparación
The synthetic routes and reaction conditions for the preparation of this compound are not explicitly detailed in the available sources. industrial production methods typically involve standardized procedures to ensure the purity and consistency of the compound. These methods often include various chemical synthesis techniques, purification processes, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
The compound “Unii-wqr5VS4yip” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Addition: This reaction involves the addition of atoms or groups to a molecule without the loss of any atom.
Elimination: This reaction involves the removal of atoms or groups from a molecule, resulting in the formation of a double or triple bond
Common reagents and conditions used in these reactions vary depending on the specific type of reaction. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
The compound “Unii-wqr5VS4yip” has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and analysis.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic effects or as a component in pharmaceutical formulations.
Industry: It may be used in industrial processes, such as the production of materials or chemicals
Mecanismo De Acción
The mechanism by which the compound “Unii-wqr5VS4yip” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins to modulate their activity .
Propiedades
Número CAS |
335242-17-6 |
|---|---|
Fórmula molecular |
C51H86N10O12S |
Peso molecular |
1063.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H86N10O12S/c1-29(2)23-34(53)44(65)56-37(20-22-74-9)48(69)58-38(24-30(3)4)45(66)54-28-42(62)55-36(18-19-43(63)64)47(68)60-40(27-33-15-11-10-12-16-33)50(71)59-39(25-31(5)6)49(70)57-35(17-13-14-21-52)46(67)61-41(51(72)73)26-32(7)8/h10-12,15-16,29-32,34-41H,13-14,17-28,52-53H2,1-9H3,(H,54,66)(H,55,62)(H,56,65)(H,57,70)(H,58,69)(H,59,71)(H,60,68)(H,61,67)(H,63,64)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
QQQHVQGUNWVPNE-PVEGFDORSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



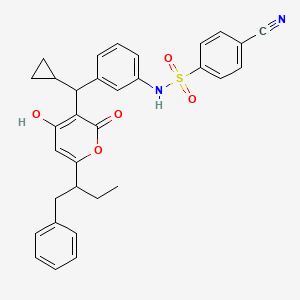
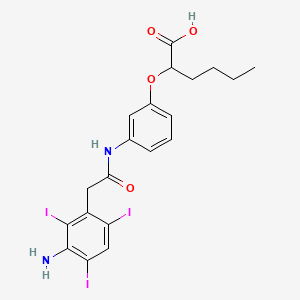
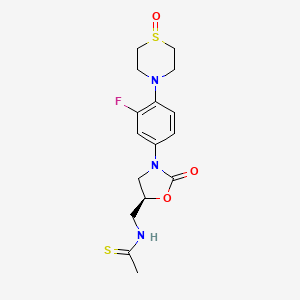
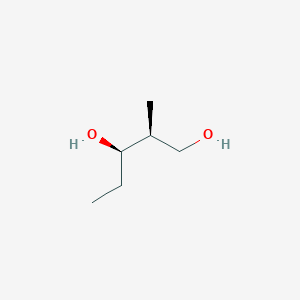
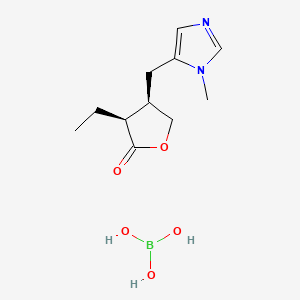
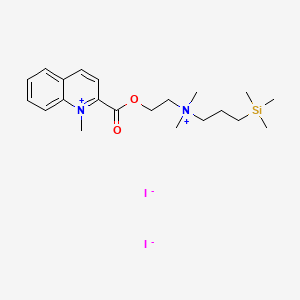

![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
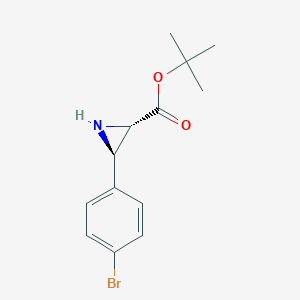
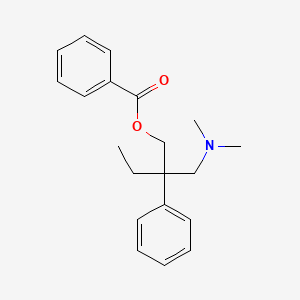

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
